molecular formula C21H21N3OS B6072326 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B6072326
M. Wt: 363.5 g/mol
InChI Key: YZJICMBRCLMMOE-UHFFFAOYSA-N
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Description

1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is an organic compound featuring a complex structure of piperazine, benzoyl, phenyl, and thiazolyl groups. This compound boasts unique physicochemical properties, making it a molecule of interest in several fields, such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine typically involves:

  • Acylation of 4-(4-phenyl-1,3-thiazol-2-yl)piperazine with 2-methylbenzoyl chloride.

  • Reaction condition often employs an aprotic solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the acylation reaction. Industrial Production Methods : For industrial production, optimizing the reaction conditions for yield, purity, and cost efficiency is crucial. This may involve high-throughput synthesis techniques and advanced purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative degradation in the presence of strong oxidizing agents.

  • Reduction: : Possible reduction of thiazole ring or other functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic rings. Common Reagents and Conditions :

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenation with halogens (Cl₂, Br₂), nitration with nitric acid and sulfuric acid. Major Products : The primary products depend on the functional group being targeted in these reactions. For example, halogenation would result in halogenated derivatives, while nitration would introduce nitro groups to the aromatic system.

Scientific Research Applications

1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is widely utilized in:

  • Medicinal Chemistry: : As a lead compound in drug design and development for its potential pharmacological properties.

  • Biological Studies: : Investigating its interactions with biomolecules and cellular systems.

  • Industrial Chemistry: : As a chemical intermediate or precursor in the synthesis of more complex molecules.

  • Materials Science: : In the development of advanced materials with specific electronic, optical, or structural properties.

Mechanism of Action

The mechanism of action involves:

  • Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : The compound can engage in signaling pathways pertinent to its biological or pharmacological effects, potentially involving protein kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine: : Substitution of the methyl group with a chlorine atom.

  • 1-(2-methylbenzoyl)-4-(4-phenylpyridin-2-yl)piperazine: : Variation in the heterocyclic ring structure. Uniqueness : What sets 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine apart are its distinct thiazole and benzoyl moieties, conferring unique electronic and steric properties that influence its reactivity and interactions in both chemical and biological contexts.

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Properties

IUPAC Name

(2-methylphenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-5-6-10-18(16)20(25)23-11-13-24(14-12-23)21-22-19(15-26-21)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJICMBRCLMMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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